Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid+NaOH→Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyethyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylate group can interact with metal ions and other charged species. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid
- Sodium 1-(2-hydroxyethyl)pyrrolidine-3-carboxylate
- 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group, which confer distinct chemical and biological properties
Properties
CAS No. |
85414-23-9 |
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Molecular Formula |
C7H10NNaO4 |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
sodium;1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4.Na/c9-2-1-8-4-5(7(11)12)3-6(8)10;/h5,9H,1-4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
AHNPSXHWFCFSQG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CN(C1=O)CCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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